[3-(2-Chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone
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Description
[3-(2-Chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone is a useful research compound. Its molecular formula is C28H24ClN3O4 and its molecular weight is 501.97. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that quinoline derivatives often interact with various enzymes and receptors in the body
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . More research is required to elucidate the exact mode of action of this compound.
Biochemical Pathways
Quinoline derivatives are known to influence various biochemical pathways, often resulting in downstream effects such as changes in cell signaling, enzyme activity, and gene expression
Result of Action
Quinoline derivatives are known to have various effects at the molecular and cellular level, often leading to changes in cell function and viability . More research is needed to describe the specific effects of this compound’s action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body . .
Biological Activity
The compound [3-(2-Chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoline moiety and a pyrazole ring, which are known for their pharmacological properties. The presence of chlorine and methoxy groups enhances its biological interactions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance:
- Inhibition of Tumor Cell Proliferation : Studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines. For example, compounds with similar structures have demonstrated IC₅₀ values in the low micromolar range against MCF-7 breast cancer cells, indicating potent antiproliferative activity .
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase. Docking studies suggest that this compound may interact with the colchicine binding site on tubulin, potentially disrupting microtubule dynamics essential for mitosis .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent:
- Cellular Studies : In vitro studies on BV-2 microglial cells have revealed that similar compounds can reduce LPS-induced inflammation by modulating cytokine release . The anti-inflammatory effects were further supported by in vivo studies demonstrating reduced microglial activation in animal models .
Table 1: Biological Activity Summary of Related Compounds
Compound Name | Activity Type | IC₅₀ (μM) | Mechanism of Action |
---|---|---|---|
Compound A | Anticancer (MCF-7) | 0.08 | Tubulin polymerization inhibition |
Compound B | Anti-inflammatory | 0.283 | Cytokine modulation in microglial cells |
Compound C | EGFR Inhibition | 0.07 | Binding to EGFR active site |
Case Studies
- Case Study on Anticancer Activity : A study focusing on a series of pyrazole derivatives similar to the target compound reported significant antiproliferative activity against MCF-7 cells with IC₅₀ values ranging from 0.08 to 12.07 μM. The study utilized both MTT assays and docking simulations to confirm the binding affinity to tubulin .
- Case Study on Anti-inflammatory Mechanism : Research involving the evaluation of inflammatory markers in LPS-stimulated BV-2 cells showed that compounds structurally related to our target significantly inhibited TNF-alpha release, demonstrating their potential as therapeutic agents in neuroinflammatory conditions .
Properties
IUPAC Name |
[3-(2-chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClN3O4/c1-34-20-10-11-22-19(13-20)14-21(27(29)30-22)24-16-23(18-9-12-25(35-2)26(15-18)36-3)31-32(24)28(33)17-7-5-4-6-8-17/h4-15,24H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLYADCLBYKCNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)C4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.